molecular formula C19H14ClN5O2S B3712523 1-[2-(4-CHLOROPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-3-(FURAN-2-CARBONYL)THIOUREA

1-[2-(4-CHLOROPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-3-(FURAN-2-CARBONYL)THIOUREA

Cat. No.: B3712523
M. Wt: 411.9 g/mol
InChI Key: KURPPSRILVTYEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(4-CHLOROPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-3-(FURAN-2-CARBONYL)THIOUREA is a complex organic compound that features a benzotriazole core, a chlorophenyl group, a furan ring, and a thiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-CHLOROPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-3-(FURAN-2-CARBONYL)THIOUREA typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of Benzotriazole Core: The benzotriazole core can be synthesized by the cyclization of o-phenylenediamine with nitrous acid.

    Introduction of Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction using 4-chlorobenzoyl chloride.

    Attachment of Furan Ring: The furan ring is attached through a Friedel-Crafts acylation reaction.

    Formation of Thiourea Moiety: The final step involves the reaction of the intermediate with thiourea under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-CHLOROPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-3-(FURAN-2-CARBONYL)THIOUREA undergoes various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(4-CHLOROPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-3-(FURAN-2-CARBONYL)THIOUREA has several scientific research applications:

    Medicinal Chemistry: Potential use as an anti-cancer agent due to its ability to inhibit specific enzymes.

    Materials Science: Used in the development of organic semiconductors and photovoltaic materials.

    Organic Synthesis: Serves as a building block for the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 1-[2-(4-CHLOROPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-3-(FURAN-2-CARBONYL)THIOUREA involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Pathways Involved: It may interfere with signaling pathways involved in cell proliferation and apoptosis, making it a candidate for anti-cancer research.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(furan-2-yl)thiourea: Similar structure but lacks the benzotriazole core.

    2-(4-Chlorophenyl)-6-methyl-1,2,3-benzotriazole: Similar structure but lacks the thiourea moiety.

Uniqueness

1-[2-(4-CHLOROPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-3-(FURAN-2-CARBONYL)THIOUREA is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of the benzotriazole core, chlorophenyl group, furan ring, and thiourea moiety makes it a versatile compound for various applications.

Properties

IUPAC Name

N-[[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]carbamothioyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14ClN5O2S/c1-11-9-15-16(24-25(23-15)13-6-4-12(20)5-7-13)10-14(11)21-19(28)22-18(26)17-3-2-8-27-17/h2-10H,1H3,(H2,21,22,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KURPPSRILVTYEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NN(N=C2C=C1NC(=S)NC(=O)C3=CC=CO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[2-(4-CHLOROPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-3-(FURAN-2-CARBONYL)THIOUREA
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
1-[2-(4-CHLOROPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-3-(FURAN-2-CARBONYL)THIOUREA
Reactant of Route 3
1-[2-(4-CHLOROPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-3-(FURAN-2-CARBONYL)THIOUREA
Reactant of Route 4
1-[2-(4-CHLOROPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-3-(FURAN-2-CARBONYL)THIOUREA
Reactant of Route 5
1-[2-(4-CHLOROPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-3-(FURAN-2-CARBONYL)THIOUREA
Reactant of Route 6
1-[2-(4-CHLOROPHENYL)-6-METHYL-1,2,3-BENZOTRIAZOL-5-YL]-3-(FURAN-2-CARBONYL)THIOUREA

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.